molecular formula C9H8N2O2 B028222 1-Methylindazole-3-carboxylic acid CAS No. 50890-83-0

1-Methylindazole-3-carboxylic acid

Cat. No. B028222
Key on ui cas rn: 50890-83-0
M. Wt: 176.17 g/mol
InChI Key: OVVDFORZEGKEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157487B2

Procedure details

In THF (250 ml) was dissolved methyl 1-methylindazole-3-carboxylate (4.49 g, 23.6 mmol). To the resulting solution was added 0.25N NaOH (145 ml, 35.4 mmol), followed by stirring at room temperature for 24 hours. The reaction mixture was distilled under reduced pressure to remove the solvent. To the residue was added 1N HCl (145 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water, and dried under reduced pressure to give 1-methylindazole-3-carboxylic acid (2.81 g, 68%) as a pale yellow solid.
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([O:13]C)=[O:12])=[N:3]1.[OH-].[Na+]>C1COCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
145 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
4.49 g
Type
reactant
Smiles
CN1N=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
To the residue was added 1N HCl (145 ml)
CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1N=C(C2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.